1-(2-Thienylmethyl)-1,4-diazepane dihydrochloride

Overview

Description

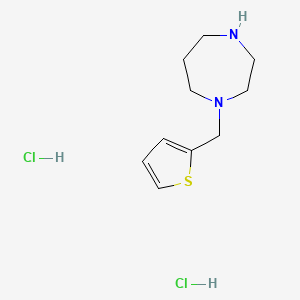

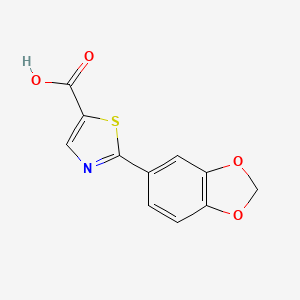

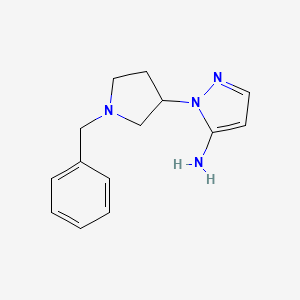

1-(2-Thienylmethyl)-1,4-diazepane dihydrochloride, commonly abbreviated as TMD, is a chemical compound that belongs to the diazepane family. It is an off-white solid with the empirical formula C10H18Cl2N2S and a molecular weight of 269.23 .

Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of this compound. It’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .Molecular Structure Analysis

The molecular structure of TMD can be represented by the SMILES string[H]Cl. [H]Cl.N1 (CCCNCC1)CC2=CC=CS2 . This indicates that the molecule contains a diazepane ring with a thienylmethyl group attached to it, and two chloride ions associated with it. Physical and Chemical Properties Analysis

TMD is an off-white solid that is sparingly soluble in water, but freely soluble in ethanol and acetone. The empirical formula is C10H18Cl2N2S and the molecular weight is 269.23 .Scientific Research Applications

Biomimetic Extradiol Cleavage of Catechols

1-(2-Thienylmethyl)-1,4-diazepane dihydrochloride and its analogs have been explored in the context of mimicking the function of extradiol cleaving catechol dioxygenase enzymes. Iron(III) complexes of similar 4N ligands, including 1,4-diazepane derivatives, have shown potential in biomimetic studies, particularly in understanding the mechanisms behind extradiol cleavage of catechols (Mayilmurugan et al., 2008).

Synthesis of Novel σ1 Receptor Ligands

Research indicates that derivatives of 1,4-diazepane, such as those synthesized from amino acids, show promise as novel σ1 receptor ligands. These compounds demonstrate potential in the development of therapeutics targeting σ1 receptors, with implications in various neurological and psychiatric disorders (Fanter et al., 2017).

Development of Diazepane or Diazocane Systems

The research involving this compound extends to the development of diazepane or diazocane systems. Multicomponent reactions followed by intramolecular nucleophilic substitution have been studied for the synthesis of these systems, illustrating the compound's versatility in organic synthesis and medicinal chemistry (Banfi et al., 2007).

Vibrational Spectroscopic Studies

Studies on similar compounds, such as 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4] diazepine, using FT-IR and FT-Raman techniques, provide insight into the vibrational properties of these compounds. These studies are crucial for understanding the structural and electronic properties of diazepane derivatives, which can have implications in material science and pharmaceutical research (Kuruvilla et al., 2018).

Catalytic Applications

The compound and its derivatives have been explored for catalytic applications. For instance, manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane types, have been studied for their effectiveness in the olefin epoxidation reaction. These studies contribute to the development of more efficient and selective catalysts in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which share a similar structure with this compound, have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives are known to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S.2ClH/c1-3-10(13-8-1)9-12-6-2-4-11-5-7-12;;/h1,3,8,11H,2,4-7,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHWLLWGHJSQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1373515.png)

![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1373516.png)

![5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1373518.png)

![5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1373520.png)